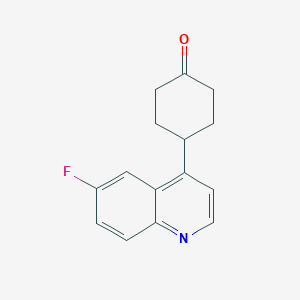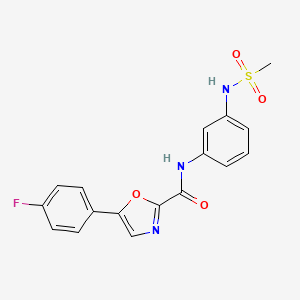![molecular formula C11H13BN2O4 B2377431 2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid CAS No. 2377609-52-2](/img/structure/B2377431.png)
2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid” is a chemical compound with the molecular formula C11H13BN2O4 . It has a molecular weight of 248.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BN2O4/c1-3-18-11(15)9-6-14-5-8(12(16)17)7(2)4-10(14)13-9/h4-6,16-17H,3H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 63.6±0.5 cm3 . It has 6 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has 4 freely rotating bonds . Its polar surface area is 84 Å2 , and its molar volume is 189.8±7.0 cm3 .科学的研究の応用
Application in Palladium-Catalyzed Borylation Reactions
2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid plays a crucial role in palladium-catalyzed Suzuki–Miyaura borylation reactions, commonly used in the pharmaceutical industry. This process is particularly effective for synthesizing active agents, where this compound serves as a key intermediate. For example, a study described the regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, which led to the formation of potential anti-cancer and anti-tuberculosis agents (Sanghavi et al., 2022).
Synthesis of Derivative Compounds
Another application of this compound is in the synthesis of derivatives for chemical research. For instance, the interaction of similar compounds with α-amino acids in DMF has been studied to produce 2-substituted 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine (Deyanov & Konshin, 2004).
Role in Anti-inflammatory and Analgesic Research
The chemical structure related to this compound has been synthesized and evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. Such studies provide insights into the potential therapeutic applications of these compounds (Abignente et al., 1982).
Development of Functionalized Derivatives
Functionalized derivatives of this compound, particularly 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives, have been synthesized using specific catalytic processes. These developments set the stage for a broader application of imidazo[1,2-a]pyridine structures in various fields of chemistry (Yang et al., 2015).
Modification of Natural Biopolymers
The compound has also been utilized in the modification of natural biopolymers like chitosan. This involves reactions with related acids and esters, leading to the introduction of functional groups into polymer structures, which could have various applications in materials science and biotechnology (Levov et al., 2011).
特性
IUPAC Name |
(2-ethoxycarbonyl-7-methylimidazo[1,2-a]pyridin-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O4/c1-3-18-11(15)9-6-14-5-8(12(16)17)7(2)4-10(14)13-9/h4-6,16-17H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHUCDAHGJFIGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=C(N=C2C=C1C)C(=O)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2377353.png)


![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2377359.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2377361.png)


![N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B2377364.png)

![6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2377370.png)
![N~3~-allyl-N~1~-[3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B2377372.png)